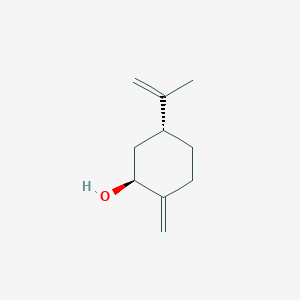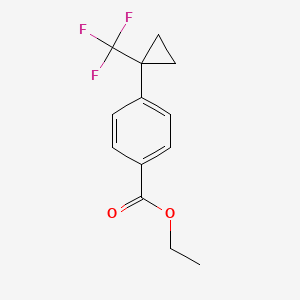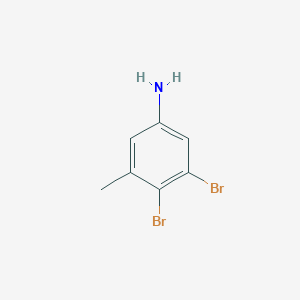
3-Bromo-6-chloro-7-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-7-methoxy-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and methoxy groups in this compound makes it a unique and valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-7-methoxy-quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methoxy-quinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the quinoline ring.
Industrial Production Methods: Industrial production of 3-bromo-6-chloro-7-methoxy-quinoline may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions: 3-Bromo-6-chloro-7-methoxy-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted quinolines with different functional groups.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Biaryl compounds with extended conjugation.
科学研究应用
3-Bromo-6-chloro-7-methoxy-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-bromo-6-chloro-7-methoxy-quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects.
相似化合物的比较
6-Bromo-4-chloroquinoline: Another quinoline derivative with similar substitution patterns.
7-Methoxyquinoline: Lacks the bromine and chlorine substituents but shares the methoxy group.
3-Chloro-6-methoxyquinoline: Similar structure but with different halogen substitution.
Uniqueness: 3-Bromo-6-chloro-7-methoxy-quinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
属性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC 名称 |
3-bromo-6-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-4-9-6(3-8(10)12)2-7(11)5-13-9/h2-5H,1H3 |
InChI 键 |
IJRUOMSUPMSVRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=C(C=C2C=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)


![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)

![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)


